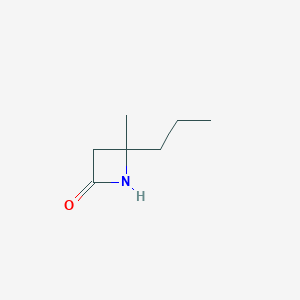

4-methyl-4-propylazetidin-2-one

Description

Structural Significance of the 2-Azetidinone (β-Lactam) Core

The 2-azetidinone structure, more commonly known as the β-lactam ring, is a defining feature of numerous biologically active compounds. researchgate.netwikipedia.org Its discovery within the structure of penicillin marked a turning point in medicine and initiated an era of antibiotic development. globalresearchonline.net The β-lactam ring is the central pharmacophore in several major antibiotic families, including penicillins, cephalosporins, carbapenems, and monobactams. researchgate.netwikipedia.org These molecules function by inhibiting the synthesis of the bacterial cell wall, a mechanism directly attributable to the unique chemical properties of the β-lactam core. wikipedia.org

The β-lactam is a lactam—a cyclic amide—distinguished by its four-membered ring structure. wikipedia.org This ring is heterocyclic, meaning it contains at least one atom that is not carbon within the ring; in this case, a nitrogen atom. britannica.comnumberanalytics.com The name "β-lactam" specifies that the nitrogen atom is bonded to the beta-carbon relative to the carbonyl group. wikipedia.org The simplest form is 2-azetidinone itself. wikipedia.orgnih.gov This four-membered arrangement is relatively uncommon in nature but is the key structural component in some of the most important antibiotic classes ever discovered, such as the penicillins and cephalosporins. britannica.comnih.gov

Four-membered rings are subject to significant geometric constraints, resulting in substantial ring strain. britannica.comyoutube.com In the case of the β-lactam, this strain has profound chemical consequences. The ideal bond angles for the sp³ hybridized carbon and sp² hybridized nitrogen atoms of a stable amide are not achievable within the rigid four-membered ring, leading to a decrease in amide resonance stabilization and making the carbonyl carbon more electrophilic. wikipedia.orgyoutube.com

This inherent strain renders the β-lactam ring more susceptible to cleavage than its linear amide or larger lactam counterparts. wikipedia.orgutrgv.edu This enhanced reactivity is the key to its antibacterial action, as the ring readily opens to acylate and thereby deactivate bacterial enzymes like penicillin-binding proteins (PBPs) that are essential for cell wall construction. nih.gov However, this same reactivity presents considerable challenges for chemical synthesis, requiring carefully controlled reaction conditions to form the strained ring without promoting its rupture. numberanalytics.comutrgv.edu

Position of 4-methyl-4-propylazetidin-2-one within Substituted Azetidinone Research

The compound 4-methyl-4-propylazetidin-2-one can be classified as a 4,4-disubstituted monocyclic β-lactam. Research into substituted azetidinones is a vast field, focusing on how the addition of different chemical groups at the N-1, C-3, and C-4 positions of the ring influences the molecule's chemical and biological properties. nih.gov The nature of these substituents is known to critically affect the reactivity and biological activity of the azetidinone core. nih.gov

While specific research literature on 4-methyl-4-propylazetidin-2-one is not extensively documented, its structure places it firmly within the context of this research area. Studies on other 4-substituted azetidinones have explored their potential as antimicrobial agents and their utility as versatile building blocks for creating more complex molecules. nih.govmdpi.com For instance, research has shown that substituents at the C-4 position can be crucial in controlling the stereochemistry of the molecule and influencing its interaction with biological targets. nih.gov Therefore, 4-methyl-4-propylazetidin-2-one represents a specific variation within a class of compounds systematically studied to understand structure-activity relationships.

Overview of Academic Research Trajectories in Azetidinone Chemistry

Academic and industrial interest in azetidinone chemistry has evolved significantly since the initial focus on penicillin. Current research trajectories are diverse and explore the full potential of the β-lactam scaffold. researchgate.net

Key areas of modern research include:

Novel Synthetic Methodologies : Chemists continue to develop new and refine existing methods, such as the Staudinger ketene-imine cycloaddition, to synthesize a wide array of substituted azetidinones with high efficiency and stereoselectivity. nih.govmdpi.com

Expanded Therapeutic Applications : Beyond their established role as antibacterial agents, azetidinone derivatives are being investigated for a multitude of other pharmacological activities. researchgate.net These include roles as cholesterol absorption inhibitors (e.g., ezetimibe), enzyme inhibitors (targeting chymase and thrombin), as well as potential anticancer, antiviral, and anti-inflammatory agents. globalresearchonline.netresearchgate.netiipseries.org

Hybrid Molecule Development : A promising strategy involves creating hybrid or conjugate molecules that link the azetidinone pharmacophore with other biologically active moieties, such as azoles. nih.govbenthamdirect.com This approach aims to produce compounds with synergistic effects, enhanced potency, or the ability to overcome microbial resistance mechanisms. nih.gov

Structure-Activity Relationship (SAR) Studies : A fundamental aspect of azetidinone research is the systematic investigation of how specific structural modifications impact biological activity. nih.gov These SAR studies provide critical insights that guide the rational design of new derivatives with improved efficacy and selectivity for specific biological targets. benthamdirect.com

Data Tables

Table 1: Physicochemical Properties of 4-methyl-4-propylazetidin-2-one

| Property | Value |

| Molecular Formula | C₇H₁₃NO |

| Monoisotopic Mass | 127.09972 Da |

| SMILES | CCCC1(CC(=O)N1)C |

| InChIKey | BODONWZDNUQEBV-UHFFFAOYSA-N |

| Data sourced from PubChemLite. uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-propylazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-4-7(2)5-6(9)8-7/h3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODONWZDNUQEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 4 Propylazetidin 2 One and Substituted Azetidinone Analogs

Cycloaddition Approaches for β-Lactam Ring Formation

Cycloaddition reactions are powerful tools for the construction of cyclic systems, and the [2+2] cycloaddition is the most prominent method for synthesizing the four-membered β-lactam ring.

Staudinger Ketene-Imine [2+2] Cycloaddition

First reported by Hermann Staudinger in 1907, the reaction between a ketene (B1206846) and an imine remains one of the most versatile and widely used methods for β-lactam synthesis. nih.gov This formal [2+2] cycloaddition is not a concerted pericyclic reaction but proceeds through a stepwise mechanism involving a zwitterionic intermediate. manchesterorganics.comacs.org This two-step process allows for the formation of two new stereocenters, and controlling the stereochemical outcome is a key aspect of this methodology. nih.gov

The generally accepted mechanism involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. This intermediate then undergoes a conrotatory electrocyclization to form the azetidinone ring. manchesterorganics.comacs.org The stereoselectivity of the reaction is determined by the relative rates of cyclization and isomerization of this intermediate. acs.org

Many ketenes, particularly aldoketenes, are unstable and prone to polymerization, necessitating their generation in situ for immediate trapping by an imine. acs.org Several methods are commonly employed for this purpose:

From Acyl Chlorides: The most common method involves the dehydrochlorination of an acyl chloride using a tertiary amine, such as triethylamine. The amine acts as a base to remove a proton, leading to the elimination of HCl and formation of the ketene. acs.orgprepchem.com

Wolff Rearrangement: Diazo ketones can undergo thermal, photochemical, or metal-catalyzed (e.g., silver(I) or rhodium(II)) rearrangement to produce ketenes with the expulsion of dinitrogen gas. nih.govacs.org This method is particularly useful for generating substituted ketenes under relatively mild conditions.

From Carboxylic Acids: Carboxylic acids can be converted into ketenes using specific activating agents. For instance, the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) or other coupling agents can be used to form a reactive intermediate that eliminates water upon treatment with a base to yield the ketene. More recently, methods using p-toluenesulfonyl chloride (TsCl) as an activating co-reagent for the in situ generation of ketenes from keto-acids have been developed. acs.org

The relative stereochemistry at the C3 and C4 positions of the β-lactam ring (cis or trans) is a critical aspect of the Staudinger reaction. The outcome is influenced by several factors, including the geometry of the imine, the electronic properties of the substituents on both the ketene and the imine, and the reaction conditions. manchesterorganics.comacs.org

A general rule of thumb is that (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. manchesterorganics.comwikipedia.org This is explained by the mechanism: the initial nucleophilic attack leads to a zwitterionic intermediate where the substituents are positioned to minimize steric hindrance. For an (E)-imine, the subsequent conrotatory ring closure is typically faster than the bond rotation that would lead to the trans product. manchesterorganics.com

However, this is a simplification, and the final stereochemical outcome depends on the balance between the rate of cyclization and the rate of isomerization of the zwitterionic intermediate. acs.org

Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of the cis-β-lactam. acs.org

Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the cyclization, allowing for isomerization of the intermediate and leading to a higher proportion of the thermodynamically more stable trans-β-lactam. acs.org

The use of chiral auxiliaries on either the ketene or the imine has been extensively explored to achieve enantioselective synthesis of β-lactams. acs.org

| Ketene Precursor | Imine Substituent (N-R) | Key Factor Influencing Stereochemistry | Predominant Product |

| Phenylacetyl chloride | Aryl | (E)-Imine geometry | cis-β-lactam |

| Azidoacetyl chloride | Alkyl | Intermediate stability | cis-β-lactam |

| Phthalimidoacetyl chloride | Chiral amine | Chiral auxiliary control | Diastereomeric mixture, often with high de |

| Methoxyacetyl chloride | Electron-poor aryl | Rapid cyclization | cis-β-lactam |

Table 1: Factors Influencing Diastereoselectivity in Staudinger Cycloadditions.

Photoinduced [2+2] Cycloaddition Reactions (e.g., Aza-Paterno-Büchi)

The aza-Paterno-Büchi reaction is the nitrogen analog of the Paterno-Büchi reaction, involving the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine (B1206935). While this reaction directly produces an azetidine ring, subsequent oxidation can yield the corresponding azetidin-2-one (B1220530). This approach is less common than the Staudinger reaction for β-lactam synthesis but offers a unique pathway, particularly for complex structures.

The reaction is typically initiated by the photoexcitation of the imine to an excited state (singlet or triplet), which then reacts with the ground-state alkene. The development of visible-light-mediated protocols using photocatalysts has modernized this transformation, allowing for milder reaction conditions and broader substrate scope. These methods often rely on triplet energy transfer from an excited photocatalyst to one of the reactants. The synthesis of highly functionalized azetidines from readily available precursors is a key advantage of this strategy.

[3+1] Cycloaddition Strategies to Form Azetidinone Rings

While less common than [2+2] approaches, [3+1] cycloaddition strategies are an emerging area for the synthesis of four-membered rings. In this approach, a three-atom component reacts with a one-atom component to form the azetidinone ring. For example, chiral donor-acceptor azetines have been synthesized via a highly enantioselective [3+1]-cycloaddition of enoldiazoacetates with aza-ylides, which can then be converted to 3-azetidinones. This highlights a novel disconnection approach for constructing the core azetidinone structure.

Intramolecular Cyclization and Annulation Strategies

Intramolecular reactions provide an alternative and often highly stereocontrolled route to azetidinones. These methods involve the formation of one of the bonds of the β-lactam ring via the cyclization of a linear precursor.

One of the most established intramolecular methods is the cyclization of β-amino acids or their derivatives. For instance, the treatment of a β-amino ester with a Grignard reagent can induce cyclization to form the β-lactam. This approach, known as the Gilman-Speeter reaction, is particularly effective for the synthesis of 4,4-disubstituted β-lactams. To synthesize 4-methyl-4-propylazetidin-2-one, a suitable precursor would be an ester of 3-amino-3-methylhexanoic acid. The reaction proceeds by forming a magnesium salt of the amine, which then displaces the alkoxy group of the ester.

Another powerful intramolecular strategy is the cyclization of β-halo amides. This involves an intramolecular nucleophilic substitution where the amide nitrogen displaces a halogen at the β-position. For the synthesis of 4-methyl-4-propylazetidin-2-one, the required precursor would be a derivative of 3-bromo-3-methylhexanamide. Treatment with a strong, non-nucleophilic base like sodium hydride or lithium diisopropylamide (LDA) would facilitate the cyclization.

More recently, transition metal-catalyzed intramolecular C-N bond formation has emerged as a valuable tool. For example, the copper(I)-catalyzed intramolecular coupling of amides with vinyl bromides has been shown to be an efficient method for producing 4-alkylidene-2-azetidinones, which can be subsequently reduced to the corresponding 4-alkyl-substituted β-lactams.

| Precursor Type | Reagent/Catalyst | Bond Formed | Applicability for 4,4-dialkyl-azetidin-2-ones |

| β-Amino ester | Grignard Reagent (e.g., EtMgBr) | N1-C2 | High |

| β-Halo amide | Strong Base (e.g., NaH, LDA) | N1-C4 | High |

| α-Diazo amide | Rh(II) catalyst | C3-H insertion | Moderate, depends on substrate |

| Ynamide | Copper photoredox catalyst | 4-exo-dig cyclization | Emerging, forms azetidines |

Table 2: Selected Intramolecular Cyclization Strategies for Azetidinone Synthesis.

C-H Amination for Lactam Ring Construction

Direct C-H amination for the construction of the lactam ring in azetidinones is an evolving area of research. While specific examples for the direct synthesis of 4-methyl-4-propylazetidin-2-one via this method are not extensively documented, the broader application of C-H activation strategies in heterocycle synthesis is a promising field. Palladium-catalyzed C-H activation has been successfully employed for the azetidination of complex molecules like pentacyclic triterpenoids, demonstrating the potential of this approach for forming azetidine rings. nih.govnih.gov This methodology often involves the use of a directing group to achieve site-selectivity. nih.govnih.gov The development of new catalytic systems is crucial for advancing the direct C-H amination approach for the synthesis of specific substituted azetidinones.

Ring Closure from Precursor Amides and Schiff Bases

A cornerstone of azetidinone synthesis is the cyclization of acyclic precursors, primarily through the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene and an imine (Schiff base). mdpi.comresearchgate.net This method remains one of the most versatile and widely used approaches for creating a diverse range of substituted β-lactams. mdpi.comresearchgate.net

The general process involves the reaction of a Schiff base with an acyl chloride in the presence of a tertiary amine, such as triethylamine, to generate the ketene in situ. researchgate.netderpharmachemica.com The subsequent cycloaddition with the imine forms the azetidinone ring. researchgate.netderpharmachemica.com Microwave irradiation has been shown to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijarmps.orgderpharmachemica.com

For the synthesis of 4-methyl-4-propylazetidin-2-one, a suitable Schiff base derived from an amine and an aldehyde or ketone would be reacted with a ketene precursor. The substitution pattern of the final product is determined by the structure of the starting imine and the ketene.

Table 1: Examples of Azetidinone Synthesis from Schiff Bases

| Reactants | Catalyst/Reagent | Product | Yield (%) | Reference |

| Chloroacetyl chloride and N'-arylidene acetohydrazide derivatives | Et3N, microwave | 1-Acetamido-3-chloro-2-azetidinones | 81-96 | mdpi.com |

| Furfuryl amine and aromatic aldehydes (to form Schiff base), then chloroacetyl chloride | Triethylamine, microwave | Substituted 2-azetidinones | Good | ijarmps.org |

| 2 – α(phenylacetyl) benzohydrazide (B10538) and aromatic aldehydes (to form Schiff base), then chloroacetyl chloride | Triethylamine, microwave | Substituted 2-azetidinones | 60-80 | derpharmachemica.com |

Catalytic Approaches to Azetidinone Synthesis

Catalysis offers powerful tools for the synthesis of azetidinones, enabling milder reaction conditions, improved selectivity, and access to novel structures.

Transition Metal-Catalyzed Methods (e.g., Rh, Pd, Ti, Cu)

Various transition metals have been employed to catalyze the formation of azetidinone rings.

Rhodium (Rh): Rhodium catalysts have been utilized in three-component reactions to produce functionalized β-lactams. mdpi.comresearchgate.net For instance, a Rh2(esp)2-catalyzed redox/cycloaddition cascade reaction has been developed for this purpose. mdpi.com Rhodium has also been used in the synthesis of 3-hydroxy-β-lactams from azetidine-2,3-diones, ethyl diazoacetate, and alcohols. lookchem.comdoi.org

Palladium (Pd): Palladium-catalyzed carbonylation/cycloaddition processes of alkenes and imines in the presence of carbon monoxide provide a route to variously substituted β-lactams. mdpi.com These reactions often exhibit high yields and complete regioselectivity. mdpi.com Furthermore, palladium catalysis has been instrumental in C-H activation strategies for forming azetidine rings on complex scaffolds. nih.govnih.gov

Titanium (Ti): Titanium-mediated reactions, such as the Kulinkovich-type pathway, have been reported for the synthesis of spirocyclic NH-azetidines from oxime ethers and Grignard reagents. rsc.org

Copper (Cu): Copper-catalyzed reactions have emerged as a valuable tool in azetidine and azetidinone synthesis. nih.govthe-innovation.org Copper-catalyzed photoredox reactions can facilitate the cyclization of ynamides to form azetidines. nih.gov Additionally, copper(I)-catalyzed asymmetric synthesis has been used to produce spiro[azetidine-3,3'-indoline]-2,2'-diones. mdpi.com

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. mdpi.compolimi.it Enzymes can be used to produce key intermediates for azetidinone synthesis with high enantiomeric purity. rsc.orgresearchgate.net For example, transaminases can be used for the asymmetric synthesis of chiral amines from ketones, which are valuable precursors for chiral β-lactams. researchgate.netnih.gov The use of glucuronyl transferases has been demonstrated for the enzymatic synthesis of glucuronides of azetidinone-based compounds. nih.gov While direct enzymatic synthesis of the 4-methyl-4-propylazetidin-2-one ring is not widely reported, the application of biocatalysis to generate chiral building blocks is a significant advancement in the field. polimi.it

Lewis Acid-Promoted Cyclization Reactions

Lewis acids can play a crucial role in promoting the cyclization reactions to form azetidinone rings. They can activate substrates and control stereoselectivity. nih.govnih.gov For instance, Lewis acid-catalyzed [3+2]-cycloaddition reactions of donor-acceptor cyclopropanes with vinyl azides have been developed to produce functionalized cyclopentane (B165970) derivatives, which can be precursors to other nitrogen-containing heterocycles. nih.gov Tin(II) triflate (Sn(OTf)2) has been used as a Lewis acid in the formal (4+2)-cycloaddition between cross-conjugated azatrienes and styrylmalonates to synthesize tetrahydropyridines, showcasing the utility of Lewis acids in constructing complex heterocyclic systems. mdpi.com While specific examples for 4-methyl-4-propylazetidin-2-one are not detailed, the principle of Lewis acid catalysis is applicable to the key bond-forming steps in its synthesis.

Advanced Synthetic Techniques and Process Optimization

The development of advanced synthetic techniques and process optimization is crucial for the efficient and scalable production of azetidinones. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the Staudinger reaction. ijarmps.orgderpharmachemica.com The use of microwave irradiation is considered a greener methodology compared to conventional heating. ijarmps.org

Process development for the synthesis of monobactam antibiotics has focused on optimizing reaction conditions to improve efficiency and scalability. mdpi.com This includes the careful selection of catalysts, solvents, and reaction temperatures to maximize yield and stereoselectivity. The ongoing research in this area aims to develop more sustainable and cost-effective methods for the large-scale production of azetidinone-based compounds.

Microwave-Assisted Synthesis of Azetidinones

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. derpharmachemica.comrsc.org The synthesis of the azetidinone ring is particularly amenable to this technology. A prevalent method involves the [2+2] cycloaddition of a ketene and an imine (a Staudinger synthesis), where microwave irradiation can significantly enhance reaction rates. derpharmachemica.com

The general approach involves reacting various Schiff bases (imines) with chloroacetyl chloride in the presence of a base such as triethylamine. derpharmachemica.comrdd.edu.iq This reaction can be conducted under solvent-free conditions or in high-boiling point solvents that efficiently absorb microwave energy, such as N,N-Dimethylformamide (DMF). derpharmachemica.comrdd.edu.iq The use of microwave irradiation has been shown to reduce reaction times from several hours to mere minutes, with yields often improving significantly. mdpi.com For instance, some syntheses of 1-acetamido-3-chloro-2-azetidinones that required 16-24 hours with conventional heating were completed in 30-45 minutes under microwave conditions, with yields increasing from 50-60% to 81-96%. mdpi.com

This methodology is highly adaptable for the synthesis of 4-methyl-4-propylazetidin-2-one. The synthesis would begin with the formation of the requisite Schiff base from 2-pentanone and an appropriate amine, followed by a microwave-assisted cycloaddition with a ketene precursor like chloroacetyl chloride. The efficiency and speed of this method make it ideal for laboratory-scale synthesis.

| Reactants | Microwave Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|

| Schiff Bases + Chloroacetyl chloride | 300W, 1-3 min | Ethyl alcohol / DMF | Good | rdd.edu.iq |

| 2–α(phenylacetyl) benzohydrazide Schiff Bases + Chloroacetyl chloride | 80% Power | DMF | 60-80% | derpharmachemica.com |

| N'-arylidene acetohydrazide + Chloroacetyl chloride | Not Specified, 30-45 min | Not Specified | 81-96% | mdpi.com |

| Primary Amines + Cyclic Sulfate of 1,3-propanediol | Not Specified, 15 min | Aqueous Media | Moderate to Good | researchgate.net |

Solid-Phase Synthesis for Azetidinone Scaffolds

Solid-phase synthesis (SPS) is a highly effective methodology for the production of large libraries of related compounds for drug discovery and other screening purposes. researchgate.netnih.gov This technique involves attaching a starting material to an insoluble polymer resin and then performing a series of chemical reactions. The key advantage is that excess reagents and by-products can be easily washed away after each step, simplifying purification.

The application of SPS to azetidine and azetidinone scaffolds allows for the systematic diversification of the core structure. nih.govbroadinstitute.orgnih.gov In a typical approach, an amino acid or a related building block is anchored to a solid support, such as a Wang resin. nih.gov Subsequent chemical modifications, including the crucial ring-closing step to form the azetidinone, are performed on the resin-bound substrate. Finally, the completed molecule is cleaved from the solid support.

This strategy has been employed to generate diverse collections of fused, bridged, and spirocyclic azetidine ring systems. researchgate.netnih.gov For example, a densely functionalized azetidine core system can be immobilized on a solid support and then subjected to various reactions to create skeletal diversity. nih.gov A 1976-membered library of spirocyclic azetidines has been successfully synthesized using this approach, demonstrating its power for generating chemical diversity for targeting the central nervous system. researchgate.netbroadinstitute.org While focused on library generation, the principles of SPS could be readily adapted for the synthesis of a specific target like 4-methyl-4-propylazetidin-2-one by selecting the appropriate resin and building blocks.

| Support Resin Type | Key Building Blocks | Primary Goal of Synthesis | Reference |

|---|---|---|---|

| Not Specified (for CNS-focused libraries) | N-allyl amino diols, o-bromo amino diols | Generation of diverse fused, bridged, and spirocyclic azetidines | researchgate.netnih.govacs.org |

| Fmoc-Ala-Wang resin | Amino Acids (e.g., Tyrosine, Alanine) | Synthesis of dipeptides, evaluating green solvents | nih.gov |

| Not Specified (for peptide synthesis) | Fmoc-protected amino acids | Efficient synthesis of peptides using 4-methylpiperidine | researchgate.net |

Mechanistic Studies in the Chemistry of 4 Methyl 4 Propylazetidin 2 One and Azetidinones

Elucidation of Reaction Mechanisms in Azetidinone Synthesis

The construction of the strained azetidin-2-one (B1220530) ring is a significant challenge in organic synthesis. Various methods have been developed, and detailed mechanistic studies have shed light on the intricate pathways involved in their formation.

The Staudinger cycloaddition, a formal [2+2] reaction between a ketene (B1206846) and an imine, is a cornerstone of β-lactam synthesis. acs.orgingentaconnect.comnih.gov For decades, the precise mechanism of this reaction has been a subject of investigation, with debates centering on whether it is a concerted process or a stepwise one. ingentaconnect.com

Overwhelming computational and experimental evidence now supports a stepwise mechanism for the Staudinger reaction in solution. acs.orgnih.gov The process is initiated by a nucleophilic attack from the imine's nitrogen atom on the central sp-hybridized carbon of the ketene. nih.gov This attack leads to the formation of a zwitterionic intermediate. acs.orgorganic-chemistry.org The subsequent and final step is the ring-closure of this intermediate to form the four-membered β-lactam ring. organic-chemistry.org This ring closure is described as a four-electron conrotatory electrocyclization, which is influenced by torquoelectronic effects. acs.orgnih.gov

The stereochemical outcome of the Staudinger reaction is a key aspect determined by the mechanism. Generally, (E)-imines lead to the formation of cis-β-lactams, while (Z)-imines yield trans-β-lactams. nih.govmdpi.com This selectivity is dictated by the relative rates of two competing processes for the zwitterionic intermediate: direct ring closure and isomerization around the C-N bond. nih.govorganic-chemistry.org The electronic properties of the substituents on both the ketene and the imine play a crucial role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, favoring the formation of the cis-product. organic-chemistry.org Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents can slow the closure, allowing for isomerization and leading to the trans-product. organic-chemistry.org

While the zwitterionic pathway is widely accepted, alternative pathways, such as those involving diradical intermediates, have been considered, particularly in photochemical contexts. However, for the thermal Staudinger reaction, the zwitterionic model provides the most consistent explanation for the observed stereochemical and kinetic data. acs.orgnih.gov

Table 1: Factors Influencing Stereoselectivity in Staudinger [2+2] Cycloaddition

| Factor | Influence on Zwitterionic Intermediate | Predominant Product Stereochemistry |

|---|---|---|

| Imine Geometry | (E)-imine leads to an intermediate that preferentially closes to the cis product. | cis-β-lactam |

| (Z)-imine leads to an intermediate that preferentially closes to the trans product. | trans-β-lactam | |

| Electronic Effects | Electron-donating ketene substituents & electron-withdrawing imine substituents accelerate ring closure. | Favors cis product (kinetic control) |

| Electron-withdrawing ketene substituents & electron-donating imine substituents slow ring closure, allowing isomerization. | Favors trans product (thermodynamic control) | |

| Temperature | Lower temperatures can favor the kinetically controlled product. | May increase cis selectivity |

To enhance efficiency, selectivity, and substrate scope, catalytic methods for azetidinone synthesis have been developed. These involve complex catalytic cycles with distinct mechanistic steps.

Metal-Mediated Reactions: Transition metals, particularly rhodium and copper, are employed to catalyze the synthesis of azetidinones. For instance, rhodium(I) can catalyze an oxygenative [2+2] cycloaddition of terminal alkynes and imines. Copper-catalyzed radical annulation of aliphatic amines with alkynes offers another route to produce azetidines. nih.gov In a typical photo-induced copper-catalyzed cycle, the excited photocatalyst interacts with an aliphatic amine to generate an α-aminoalkyl radical. This radical then adds to an alkyne to form a vinyl radical, which subsequently undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine (B1206935) ring. nih.gov Density functional theory (DFT) calculations have been instrumental in elucidating these pathways, indicating that the stability of radical intermediates is critical for successful cyclization. nih.gov

Enzymatic Reactions: Biocatalysis offers a green and highly selective alternative for constructing chiral molecules. While the enzymatic synthesis of the core azetidinone ring is less common than its modification, enzymes like glucuronyl transferases have been used to modify existing azetidinone-based molecules. nih.gov In such cases, the enzyme facilitates the transfer of a glucuronyl group from a donor like UDP-glucuronic acid to a hydroxyl group on the azetidinone substrate. The mechanism involves the precise binding of both substrates within the enzyme's active site, followed by a nucleophilic attack orchestrated by key amino acid residues, leading to the formation of the glucuronide product with high regio- and stereoselectivity. nih.gov

Photochemistry provides unique pathways for both the synthesis and transformation of azetidinones, often proceeding through high-energy intermediates not accessible under thermal conditions.

The Norrish Type I reaction is a characteristic photochemical process for ketones and aldehydes, including azetidin-2-ones. wikipedia.orgyoutube.com Upon absorption of a photon, the carbonyl group is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. wikipedia.org From either excited state, homolytic cleavage (α-scission) of the bond adjacent to the carbonyl group occurs. scispace.com In an azetidinone, this can lead to the formation of a diradical intermediate. This diradical can then undergo several secondary reactions:

Decarbonylation: The acyl radical portion can extrude a molecule of carbon monoxide (CO) to form a new alkyl radical, which can then recombine to form a new C-C bond. wikipedia.org

Recombination: The initial radical pair can recombine to regenerate the starting azetidinone, potentially leading to racemization at the α-carbon. wikipedia.org

Formation of Alkenes and Imines: Through hydrogen abstraction and subsequent fragmentation, the diradical can lead to the formation of an alkene and an imine, effectively cleaving the ring.

The Norrish-Yang cyclization is another important photochemical reaction where an excited carbonyl group abstracts a hydrogen atom from the γ-position, leading to a 1,4-diradical that can cyclize to form a new ring. beilstein-journals.org This process is particularly relevant for the synthesis of bicyclic systems incorporating an azetidinol ring. beilstein-journals.org

Investigation of Azetidinone Ring-Opening Mechanisms

The significant ring strain of the azetidin-2-one ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions. This reactivity is fundamental to the biological activity of β-lactam antibiotics and is a key consideration in their chemical transformations. khanacademy.org

The most common mechanism for azetidinone ring-opening is initiated by a nucleophilic attack on the carbonyl carbon of the β-lactam ring. globalresearchonline.net The electrophilicity of this carbon is enhanced by the ring strain, which prevents the nitrogen lone pair from effectively delocalizing and stabilizing the amide bond through resonance. frontiersin.org

The mechanism proceeds via a tetrahedral intermediate, which then collapses, leading to the cleavage of the C-N bond and opening the ring. The nature of the nucleophile and the reaction conditions (e.g., pH) dictate the specific pathway.

Base-Catalyzed Hydrolysis: In the presence of a base like hydroxide, the nucleophile directly attacks the carbonyl carbon. This is often the rate-limiting step. nih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen or the nitrogen atom can be protonated, further activating the carbonyl group toward attack by a weaker nucleophile like water. nih.gov

The regioselectivity of nucleophilic attack is generally controlled by electronic effects, with the attack occurring at the carbonyl carbon. magtech.com.cn However, in related azetidine systems (without the carbonyl group), sterically bulky nucleophiles may attack the less substituted carbon adjacent to the nitrogen. magtech.com.cn

The inherent ring strain is a primary thermodynamic driving force for the ring-opening of azetidinones. nih.govresearchwithrutgers.com Any reaction that leads to the cleavage of the four-membered ring is energetically favorable because it relieves this strain. This principle governs not only simple hydrolysis but also more complex rearrangements and transformations.

For example, Lewis acid-promoted ring-opening reactions can occur where a Lewis acid coordinates to the carbonyl oxygen or the nitrogen, weakening the ring bonds and facilitating cleavage by a nucleophile. Intramolecular ring-opening can also occur, where a nucleophilic group within the same molecule attacks the azetidinone ring, driven by the release of strain and the formation of a more stable, larger ring system. nih.gov The rate of these transformations is directly related to the stability of the intermediates and transition states formed during the ring-opening process. magtech.com.cn

Table 2: Comparison of Azetidinone Ring Strain with Related Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Relative Reactivity to Ring Opening |

|---|---|---|---|

| Aziridine | 3 | 27.7 | Very High |

| Azetidinone | 4 | ~25.4 | High |

| Pyrrolidine | 5 | 5.4 | Low |

| Piperidine | 6 | ~0 | Very Low |

Source: Data compiled from various sources on heterocyclic chemistry.

Computational and Theoretical Investigations of Azetidinone Systems

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical methods are fundamental to elucidating the intrinsic properties of molecules like 4-methyl-4-propylazetidin-2-one. These studies provide detailed information about the distribution of electrons and the energetic landscape of chemical reactions.

Electronic structure calculations are pivotal in modern chemistry for predicting the geometry and reactivity of molecules. youtube.com Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, and ab initio calculations are widely applied to azetidinone systems to determine their electronic properties. benthamdirect.comulakbim.gov.tr

These calculations reveal key descriptors of reactivity:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. ulakbim.gov.tr For an azetidinone like 4-methyl-4-propylazetidin-2-one, the HOMO is typically located on the nitrogen and carbonyl oxygen, while the LUMO is centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In azetidinones, the most negative potential is concentrated around the carbonyl oxygen atom, marking it as a site for electrophilic attack, while the region around the carbonyl carbon is positively charged, making it the primary site for nucleophilic attack. researchgate.net

Atomic Charges: Calculations can assign partial charges to each atom (e.g., using Mulliken charge analysis), quantifying the polarity of bonds within the molecule. ulakbim.gov.tr The significant positive charge on the carbonyl carbon of the β-lactam ring confirms its electrophilic character.

Table 1: Predicted Quantum Chemical Descriptors for 4-methyl-4-propylazetidin-2-one Note: These values are illustrative, based on typical results for substituted azetidinones from DFT calculations.

| Quantum Descriptor | Predicted Value | Significance |

|---|---|---|

| EHOMO | ~ -7.0 eV | Indicates electron-donating capability. |

| ELUMO | ~ +1.5 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | ~ 8.5 eV | Relates to chemical stability and reactivity. |

| Dipole Moment (µ) | ~ 3.5 D | Indicates overall molecular polarity. |

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, transition states, and any intermediates, a complete energy profile for a reaction can be constructed. For azetidinones, this is particularly important for understanding mechanisms like hydrolysis, which is central to the action of β-lactam antibiotics.

Computational studies on the hydrolysis of β-lactams have thoroughly investigated the structure and stability of key tetrahedral intermediates that form upon nucleophilic attack at the carbonyl carbon. benthamdirect.comscispace.com The calculations determine the activation energy (the energy barrier of the transition state), which governs the reaction rate. nih.gov For reactions like the Staudinger synthesis of β-lactams, computational models can assess the stability of proposed zwitterionic intermediates, providing evidence for a stepwise mechanism. mdpi.com

While the four-membered azetidinone ring is relatively rigid and nearly planar, the substituents at the C4 position (methyl and propyl groups in this case) can adopt various conformations. iucr.orgglobalresearchonline.net Conformational analysis, using computational methods, can identify the most stable arrangement of these groups.

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. acs.org For a compound like 4-methyl-4-propylazetidin-2-one, MD simulations can model its movement, flexibility, and interactions with solvent molecules or biological macromolecules like enzymes. nih.govnih.gov Such simulations are crucial in drug design to understand how a molecule might fit into and interact with a receptor's active site. rsc.orgacs.org

Prediction and Rationalization of Stereoselectivity in Azetidinone Reactions

Many reactions that form the azetidinone ring, such as the Staudinger cycloaddition of a ketene (B1206846) and an imine, can produce different stereoisomers (e.g., cis or trans products). Predicting and explaining the observed stereoselectivity is a significant achievement of computational chemistry. rsc.org

Theoretical studies have shown that the stereochemical outcome is determined by the relative energies of the transition states leading to the different isomers. mdpi.comresearchgate.net By modeling these transition states using DFT, chemists can calculate their activation energies. The pathway with the lower energy transition state will be faster and thus yield the major product. These calculations have successfully explained why some reaction conditions favor cis isomers while others favor trans isomers, often attributing the difference to subtle steric and electronic interactions in the transition state. mdpi.comresearchgate.net The ability to computationally screen different reactants and catalysts allows for the rational design of highly stereoselective syntheses. mit.edunih.gov

Table 2: Illustrative Energetic Data for Predicting Stereoselectivity in a Hypothetical Azetidinone Synthesis

| Parameter | Transition State to cis-isomer | Transition State to trans-isomer | Interpretation |

|---|---|---|---|

| Calculated Activation Energy (ΔG‡) | 20.5 kcal/mol | 18.2 kcal/mol | The lower activation energy for the trans pathway indicates it is the kinetically favored product. |

| Predicted Product Ratio (trans:cis) | ~97 : 3 | The energy difference corresponds to a high diastereomeric ratio at room temperature. |

Theoretical Models for Ring Strain and Reactivity in Azetidinones

The four-membered ring of an azetidinone is significantly strained compared to its acyclic amide counterpart. bhu.ac.in The ring strain of azetidine (B1206935) is approximately 25.4 kcal/mol, and this inherent strain is a defining feature of the system's reactivity. rsc.org Theoretical models are used to quantify this strain and explain its chemical consequences.

The strain arises from bond angle deviation from the ideal sp³ and sp² geometries. This strain has a critical effect on the amide bond within the ring. In a normal, unstrained amide, the nitrogen atom's lone pair of electrons is delocalized into the carbonyl group, creating a stable, planar system. In a bicyclic β-lactam, this resonance stabilization is severely diminished because the ring structure forces the nitrogen into a more pyramidal geometry. nih.gov This lack of stabilization, combined with the ring strain, makes the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack. globalresearchonline.netbhu.ac.in This enhanced reactivity is the fundamental reason for the biological activity of penicillin and cephalosporin (B10832234) antibiotics. bhu.ac.inderpharmachemica.com

Synthetic Applications of 4 Methyl 4 Propylazetidin 2 One and Azetidinone Scaffolds in Advanced Organic Synthesis

Azetidinones as Precursors for Diverse Chemical Entities

The inherent ring strain of the azetidin-2-one (B1220530) core makes it a reactive intermediate that can be readily converted into other molecular architectures. The specific substitution pattern of 4-methyl-4-propylazetidin-2-one, with two different alkyl groups at the C4 position, offers unique opportunities for controlling the regioselectivity and stereoselectivity of these transformations.

The 4-methyl-4-propylazetidin-2-one scaffold can be envisioned as a synthon for various other heterocyclic systems. Cleavage of one of the bonds of the β-lactam ring, followed by intramolecular cyclization with a suitably placed functional group, can lead to the formation of five-, six-, or even larger-membered rings. For instance, reductive cleavage of the amide bond could yield a γ-amino alcohol, which could then be used as a precursor for pyrrolidines or other nitrogen-containing heterocycles.

Furthermore, the Staudinger [2+2] cycloaddition, a primary method for synthesizing β-lactams, allows for the incorporation of a wide variety of substituents on the azetidinone ring mdpi.com. By choosing appropriate ketenes and imines, it is possible to introduce functional groups that can participate in subsequent cyclization reactions. For example, a pendant alkene or alkyne group on the N1 substituent of 4-methyl-4-propylazetidin-2-one could undergo a ring-closing metathesis or a Pauson-Khand reaction to generate fused or spirocyclic heterocyclic systems.

Table 1: Potential Heterocyclic Scaffolds from 4-methyl-4-propylazetidin-2-one

| Starting Material | Reagents and Conditions | Resulting Heterocycle |

|---|---|---|

| N-allyl-4-methyl-4-propylazetidin-2-one | Grubbs' catalyst | Fused dihydropyrrole |

| 4-methyl-4-propylazetidin-2-one | Lawesson's reagent | 4-methyl-4-propylazetidin-2-thione |

One of the most powerful applications of chiral azetidinones is in the stereocontrolled synthesis of acyclic compounds. The rigid, planar structure of the β-lactam ring allows for facial-selective reactions on substituents attached to the ring. Once the desired stereochemistry is established, the ring can be cleaved to reveal an acyclic product with multiple, well-defined stereocenters.

In the case of 4-methyl-4-propylazetidin-2-one, if the compound is prepared in an enantiomerically pure form, the stereocenter at C4 can direct the stereochemical outcome of reactions at other positions. For example, enolate alkylation at the C3 position would likely occur from the face opposite to the bulkier propyl group, leading to a high degree of diastereoselectivity. Subsequent hydrolytic or reductive cleavage of the azetidinone ring would then yield a chiral acyclic molecule. This strategy is particularly useful for the synthesis of non-proteinogenic amino acids, amino alcohols, and other chiral building blocks nih.gov.

Table 2: Stereocontrolled Synthesis of Acyclic Compounds

| Azetidinone Precursor | Reaction Sequence | Acyclic Product |

|---|---|---|

| (R)-4-methyl-4-propylazetidin-2-one | 1. N-protection 2. C3-bromination 3. Nucleophilic substitution 4. Ring opening | Chiral β-substituted γ-amino acid |

Role of Azetidinones as Chiral Building Blocks and Templates

Chirally pure azetidinones are highly sought-after building blocks in asymmetric synthesis. The synthesis of enantiomerically enriched 4-methyl-4-propylazetidin-2-one could be achieved through several methods, including the use of a chiral auxiliary on the nitrogen atom during the Staudinger reaction, or by employing a chiral catalyst. Once obtained, this chiral β-lactam can serve as a template to introduce new stereocenters with high fidelity.

The substituents at the C4 position, a methyl and a propyl group, would play a crucial role in directing the approach of reagents. This steric differentiation can be exploited in a variety of reactions, such as additions to the carbonyl group or reactions involving substituents at the N1 or C3 positions. The resulting diastereomers could then be separated, and the chiral azetidinone template removed, to afford enantiomerically pure products. The use of azetidinones as chiral templates has been successfully applied to the synthesis of a wide range of natural products and pharmaceuticals rsc.org.

Strategies for Generating Molecular Diversity from Azetidinone Scaffolds

The 4-methyl-4-propylazetidin-2-one core is an excellent starting point for the generation of a library of diverse molecules. The reactivity of the different positions on the azetidinone ring allows for a modular approach to chemical synthesis, where different building blocks can be introduced at various stages to create a wide range of analogues.

N1-Functionalization: The nitrogen atom of the β-lactam can be readily functionalized with a wide variety of substituents using standard N-alkylation or N-acylation chemistry. This allows for the introduction of different aryl, alkyl, or functionalized groups, which can modulate the biological activity or physical properties of the molecule.

C3-Functionalization: The C3 position can be functionalized via enolate chemistry. Deprotonation with a strong base, followed by reaction with an electrophile, can introduce a wide range of substituents at this position. The stereochemical outcome of this reaction can often be controlled by the existing stereocenter at C4.

C4-Side Chain Modification: The propyl group at the C4 position could be further functionalized. For example, if a 4-(3-hydroxypropyl)-4-methylazetidin-2-one precursor was used, the hydroxyl group could be converted into a variety of other functional groups, such as ethers, esters, or azides, further increasing molecular diversity.

Ring Transformations: As discussed previously, the azetidinone ring itself can be transformed into other heterocyclic systems, adding another dimension to the generation of molecular diversity.

By systematically varying the substituents at these different positions, a large and diverse library of compounds based on the 4-methyl-4-propylazetidin-2-one scaffold can be rapidly assembled. This approach is highly valuable in drug discovery and materials science, where the exploration of chemical space is crucial for identifying new leads.

Table 3: Strategies for Molecular Diversity

| Position | Modification Strategy | Example of Introduced Group |

|---|---|---|

| N1 | N-alkylation with benzyl (B1604629) bromide | Benzyl |

| C3 | Enolate alkylation with methyl iodide | Methyl |

Q & A

Q. What synthetic methodologies are recommended for 4-methyl-4-propylazetidin-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of 4-methyl-4-propylazetidin-2-one typically involves multi-step reactions, such as cyclization of precursor amines or ketones. Key optimization parameters include:

- Catalysts : Acidic catalysts (e.g., acetic acid) or base-mediated conditions, depending on the intermediate stability .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates, while ethanol or toluene balances yield and purity .

- Temperature : Controlled heating (60–100°C) improves cyclization efficiency but requires monitoring for side reactions .

Example Optimization Table :

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetic acid | Ethanol | 60 | 65 | 95 |

| H₂SO₄ | Toluene | 80 | 58 | 90 |

| Note: Hypothetical data based on analogous azetidinone syntheses . |

Q. What analytical techniques are critical for confirming the structural integrity of 4-methyl-4-propylazetidin-2-one, and how should conflicting spectral data be addressed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions. For example, methyl groups (δ 1.0–1.5 ppm) and carbonyl signals (δ 170–180 ppm) must align with expected electronic environments .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 183 [M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy : C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) validate the azetidinone core .

Conflict Resolution : Cross-validate data with computational predictions (e.g., DFT for NMR shifts) or replicate experiments under standardized conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of 4-methyl-4-propylazetidin-2-one?

- Methodological Answer : DFT simulations (e.g., B3LYP/6-31G* basis set) can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Predict bond dissociation energies (e.g., C-N cleavage) to assess stability under reaction conditions .

- Compare computed vs. experimental NMR/IR spectra to resolve structural ambiguities .

Example Application : A study on thiazolidinone analogs used DFT to explain regioselectivity in cycloaddition reactions .

Q. What experimental approaches are effective in elucidating the mechanism of action of 4-methyl-4-propylazetidin-2-one in biological systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., proteases or kinases) using fluorogenic substrates .

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands) quantify affinity for G-protein-coupled receptors .

- Cellular Toxicity Profiling : MTT assays assess cytotoxicity, while flow cytometry detects apoptosis/necrosis pathways .

Note: Structural analogs have shown activity against antimicrobial targets, suggesting similar methodologies apply .

Q. How should researchers resolve discrepancies in reported biological activity data for 4-methyl-4-propylazetidin-2-one across independent studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, assay conditions) using tools like PRISMA guidelines .

- Dose-Response Reproducibility : Replicate studies with standardized protocols (e.g., fixed concentrations, controlled pH/temperature) .

- Structural Verification : Confirm compound purity and identity via X-ray crystallography or HPLC co-elution with authenticated samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.